

Dihydro Cuminyll Alcohol: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Dihydro cuminyll alcohol*

Cat. No.: *B15511849*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydro cuminyll alcohol, more commonly known as perillyl alcohol (POH), is a naturally occurring monoterpene found in the essential oils of various plants, including lavender, peppermint, and cherries.[1][2] Its CAS number is 536-59-4.[1][2][3][4][5] This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and biological activities of **dihydro cuminyll alcohol**, with a particular focus on its potential as an anti-cancer agent. Detailed experimental protocols and a summary of its mechanism of action, including relevant signaling pathways, are presented to support further research and drug development efforts.

Physicochemical Properties

Dihydro cuminyll alcohol is a clear, colorless to light yellow liquid with a characteristic odor similar to linalool and terpineol.[2][3][5] It is very slightly soluble in water but soluble in alcohol and oils.[3] A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of **Dihydro Cuminyll Alcohol**

Property	Value	Reference(s)
CAS Number	536-59-4	[1][2][3][4][5]
Molecular Formula	C10H16O	[2][3][5][6]
Molecular Weight	152.23 g/mol	[3][5][6]
Appearance	Clear colorless to light yellow liquid	[2][5]
Boiling Point	119-121 °C at 11 mm Hg	[3][4][5]
Melting Point	271-272 °C	[3][5]
Density	0.96 g/mL at 25 °C	[3][4][5]
Refractive Index	n _{20/D} 1.501	[3][4][5]
Flash Point	>230 °F (>110 °C)	[3][5]
pKa	14.85 ± 0.10 (Predicted)	[3][5]
LogP	3.170	[3]

Synthesis and Occurrence

Natural Occurrence

Dihydro cuminyl alcohol is a constituent of various essential oils. The d- and l-forms are found in gingergrass essential oil, while the l-form is present in lavandin and bergamot. The d-form has been identified in caraway.[7][8] It is also found in citrus peel oils, peppermint oil, and cardamom, among others.[7][8]

Chemical Synthesis

Several methods for the chemical synthesis of perillyl alcohol have been reported. One common approach involves the oxidation of limonene.[9] Another method starts from β -pinene, which is converted to β -pinene oxide and subsequently to perillyl acetate. Hydrolysis of the acetate yields perillyl alcohol.[10]

Biosynthesis

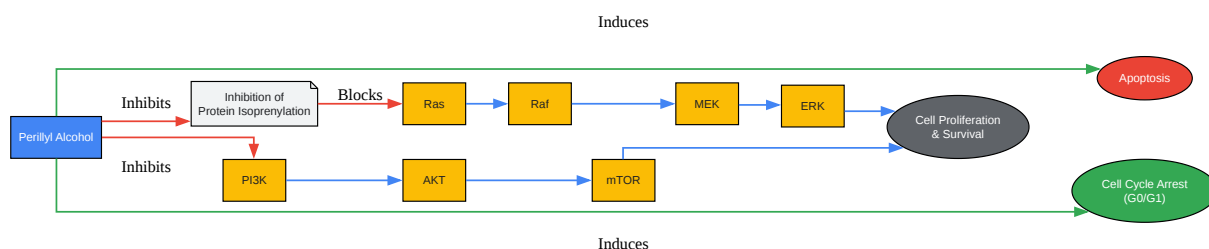
Engineered microorganisms, such as *Escherichia coli* and *Pseudomonas putida*, have been developed for the biocatalytic production of perillyl alcohol from limonene.[11][12][13] These whole-cell biocatalyst systems offer a more sustainable and environmentally friendly alternative to chemical synthesis.

Biological Activity and Mechanism of Action

Dihydro cuminyl alcohol has demonstrated significant anti-cancer properties in numerous preclinical and clinical studies.[1][3][7] Its primary mechanism of action involves the induction of apoptosis (programmed cell death) and cell cycle arrest in tumor cells, while largely sparing normal cells.[2][3]

Key Signaling Pathways

The anti-tumor activity of perillyl alcohol is attributed to its modulation of several key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. A diagram illustrating the major pathways affected by perillyl alcohol is provided below.



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Caption: Signaling pathways modulated by Perillyl Alcohol.

Perillyl alcohol has been shown to:

- Inhibit the Ras/Raf/MEK/ERK signaling cascade: By inhibiting the post-translational isoprenylation of small G proteins like Ras, POH blocks downstream signaling pathways that are crucial for cell proliferation.[3][8][14][15]
- Modulate the PI3K/AKT/mTOR pathway: POH can indirectly inhibit this key survival pathway, further contributing to its anti-proliferative and pro-apoptotic effects.[16]
- Induce Apoptosis: POH promotes apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][16]
- Cause Cell Cycle Arrest: It can arrest the cell cycle, primarily in the G0/G1 phase, by affecting the levels of cyclins and cyclin-dependent kinases.[3]

Clinical Development

Perillyl alcohol has been evaluated in numerous clinical trials for various cancers, with a particular focus on malignant gliomas.[4][17][18] While oral administration was associated with gastrointestinal side effects, intranasal delivery has shown promise in bypassing the blood-brain barrier and achieving therapeutic concentrations in the central nervous system with a more favorable safety profile.[4][7][17][19][20][21] Clinical trials are ongoing to further evaluate the efficacy of intranasally delivered perillyl alcohol (as NEO100) for high-grade gliomas.[4][6][17][18]

Experimental Protocols

In Vitro Anti-Proliferative Assay

Objective: To determine the cytotoxic effects of perillyl alcohol on cancer cell lines.

Materials:

- Cancer cell lines (e.g., glioblastoma, breast cancer, prostate cancer)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Perillyl alcohol (dissolved in a suitable solvent like DMSO)
- 96-well plates

- MTT or similar cell viability reagent
- Plate reader

Procedure:

- Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Prepare serial dilutions of perillyl alcohol in a complete culture medium. Concentrations can range from 100 μ M to 2 mM.
- Remove the medium from the wells and replace it with the medium containing different concentrations of perillyl alcohol. Include a vehicle control (medium with the solvent).
- Incubate the plates for 24, 48, or 72 hours.
- Add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
- Measure the absorbance at the appropriate wavelength using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of POH that inhibits 50% of cell growth).

Western Blot Analysis for Signaling Pathway Modulation

Objective: To assess the effect of perillyl alcohol on the expression and phosphorylation of key proteins in signaling pathways.

Materials:

- Cancer cells treated with perillyl alcohol as described above
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and running buffer

- Transfer apparatus and PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies against proteins of interest (e.g., p-ERK, total ERK, p-AKT, total AKT, cleaved caspase-3)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Lyse the treated cells and quantify the protein concentration.
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Analyze the band intensities to determine the changes in protein expression or phosphorylation.

Safety and Toxicology

Dihydro cuminyl alcohol is moderately toxic by ingestion and is a severe skin irritant.^{[3][7][8]} When heated to decomposition, it emits acrid smoke and irritating fumes.^{[3][7][8]} In clinical trials, the primary dose-limiting toxicities of oral perillyl alcohol were gastrointestinal, including

nausea, vomiting, and eructation.[14][19][22] The intranasal route of administration has been shown to be well-tolerated with minimal side effects.[4][7][17]

Conclusion

Dihydro cuminyl alcohol (perillyl alcohol) is a promising natural compound with well-documented anti-cancer properties. Its ability to modulate multiple key signaling pathways involved in tumorigenesis makes it an attractive candidate for further drug development, particularly for the treatment of challenging cancers like glioblastoma. The development of novel delivery methods, such as intranasal administration, is overcoming previous limitations and paving the way for its potential clinical application. The information provided in this guide serves as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this versatile monoterpene.

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